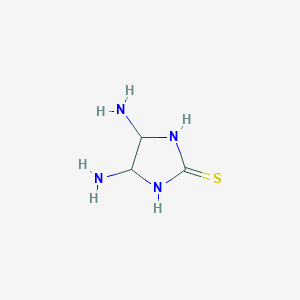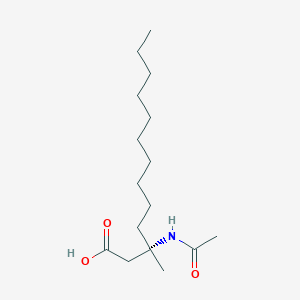
(3S)-3-Acetamido-3-methyltridecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Acetamido-3-methyltridecanoic acid: is an organic compound characterized by the presence of an acetamido group attached to a methyltridecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamido-3-methyltridecanoic acid typically involves the acylation of a suitable amino acid precursor. One common method is the reaction of 3-methyltridecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Oxidation: (3S)-3-Acetamido-3-methyltridecanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the acetamido group.
科学研究应用
Chemistry: (3S)-3-Acetamido-3-methyltridecanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetamido groups. It may also serve as a model compound for studying metabolic pathways involving fatty acids.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and surfactants. Its functional groups allow for modifications that enhance the properties of these materials.
作用机制
The mechanism of action of (3S)-3-Acetamido-3-methyltridecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
相似化合物的比较
(3S)-3-Acetamido-3-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-Acetamido-3-methylhexanoic acid: Another similar compound with a slightly longer carbon chain than the pentanoic acid derivative.
Uniqueness: (3S)-3-Acetamido-3-methyltridecanoic acid stands out due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
648908-35-4 |
|---|---|
分子式 |
C16H31NO3 |
分子量 |
285.42 g/mol |
IUPAC 名称 |
(3S)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChI 键 |
GYHVYWRQDKQVHR-INIZCTEOSA-N |
手性 SMILES |
CCCCCCCCCC[C@@](C)(CC(=O)O)NC(=O)C |
规范 SMILES |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


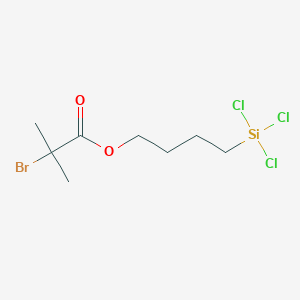
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
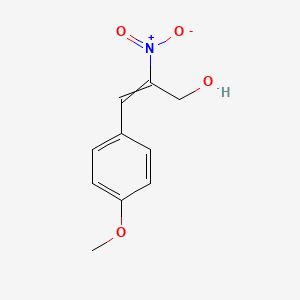
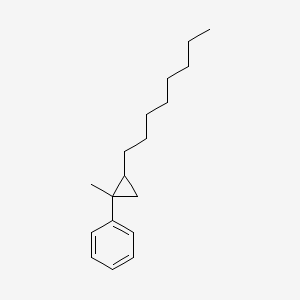
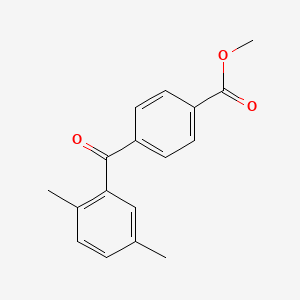
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)

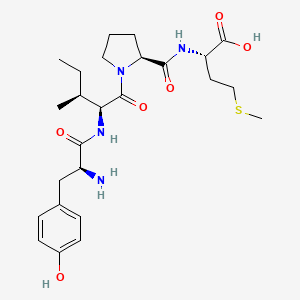
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


